molecular formula C12H15ClO B14048803 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one

1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one

Cat. No.: B14048803
M. Wt: 210.70 g/mol
InChI Key: VNSJFYAAKBXONB-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one is an organic compound with the molecular formula C12H15ClO It is a derivative of propiophenone, characterized by the presence of a chloromethyl group and an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-(chloromethyl)-2-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1-propanone: Similar structure but lacks the ethyl group.

    1-(4-Bromophenyl)-1-propanone: Similar structure with a bromine atom instead of a chlorine atom.

    1-(4-Aminophenyl)-1-propanone: Similar structure with an amino group instead of a chloromethyl group.

Uniqueness: 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-10-7-9(8-13)5-6-11(10)12(14)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

VNSJFYAAKBXONB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCl)C(=O)CC

Origin of Product

United States

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